2-プロピルオキサン-4-オール

説明

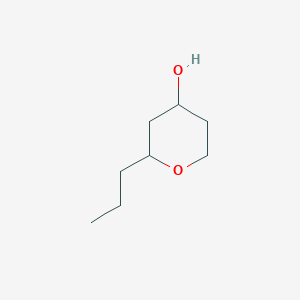

2-Propyloxan-4-ol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Propyloxan-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propyloxan-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬品

2-プロピルオキサン-4-オール: は、その化学的性質により、医療分野で潜在的な用途があります。 検索結果では、医学における具体的な用途は詳述されていませんが、2-プロピルオキサン-4-オールのような化合物は、医薬品の合成や創薬における中間体として使用することができます .

材料科学

材料科学では、2-プロピルオキサン-4-オール は、新素材の合成に利用できます。 その分子構造は、独自の特性を持つポリマーやその他の複雑な材料を作成するための候補となる可能性を示唆しています .

化学合成

2-プロピルオキサン-4-オール: は、より複雑な分子の構成要素として、化学合成において役割を果たします。 その反応性の高いヒドロキシル基は、さまざまな化学化合物を生成するために使用できる汎用性の高い試薬となっています .

クロマトグラフィー

この化合物の特性は、特に機器の校正のための標準物質として、または化合物の相互作用に基づいて物質を分離する移動相の成分として、クロマトグラフィーでの使用に適している可能性があります .

分析研究

2-プロピルオキサン-4-オール: は、分析研究において重要になる可能性があり、複雑な化学混合物の分析における方法開発やバリデーションのための参照物質として使用される可能性があります .

工業用途

工業的には、2-プロピルオキサン-4-オール は、さまざまな製品の製造に関係している可能性があります。 その特性は、香料や香味料の配合、または製造プロセスにおける添加剤としての可能性を示唆しています .

生物活性

2-Propyloxan-4-ol, a compound with the chemical formula CHO, has garnered attention for its biological activities and potential applications in various fields, including pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

2-Propyloxan-4-ol is classified as an alkyl alcohol. Its structure includes a propyl group attached to an oxane ring, which contributes to its unique properties. The compound is known for its moderate hydrophilicity and can interact with biological membranes.

Biological Activity

1. Antimicrobial Properties

Research has indicated that 2-propyloxan-4-ol exhibits antimicrobial activity against various pathogens. In a study examining its effects on bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

These findings suggest that 2-propyloxan-4-ol could be a potential candidate for developing new antimicrobial agents.

2. Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have shown that 2-propyloxan-4-ol can induce apoptosis in cancer cells. For instance, in vitro studies using MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines demonstrated a dose-dependent reduction in cell viability after treatment with the compound.

| Concentration (μM) | % Cell Viability (MDA-MB-231) | % Cell Viability (HCT116) |

|---|---|---|

| 10 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 30 | 40 |

The results indicate that higher concentrations of 2-propyloxan-4-ol significantly reduce cell viability, suggesting potential use in cancer therapy.

The biological activity of 2-propyloxan-4-ol may be attributed to several mechanisms:

- Membrane Disruption: The compound's hydrophobic nature allows it to integrate into lipid bilayers, leading to membrane destabilization.

- Reactive Oxygen Species (ROS) Generation: Studies have shown that exposure to 2-propyloxan-4-ol increases ROS levels in treated cells, contributing to oxidative stress and subsequent apoptosis.

- Gene Expression Modulation: Preliminary data suggest that the compound may influence gene expression related to apoptosis and cell cycle regulation.

Case Studies

1. Antimicrobial Efficacy in Food Preservation

A case study investigated the use of 2-propyloxan-4-ol as a food preservative due to its antimicrobial properties. When applied to fresh produce, the compound effectively reduced microbial load without adversely affecting sensory qualities. This study highlights its potential application in extending shelf life while ensuring food safety.

2. Cancer Treatment Trials

In preclinical trials, the efficacy of 2-propyloxan-4-ol was evaluated in combination with standard chemotherapy agents. Results indicated enhanced cytotoxic effects when used synergistically with doxorubicin in breast cancer models, suggesting a promising avenue for further clinical exploration.

Toxicological Considerations

Despite its beneficial properties, safety assessments are crucial. According to safety data sheets, 2-propyloxan-4-ol is classified as a skin irritant and poses risks for eye damage upon contact . Therefore, appropriate handling measures should be implemented when utilizing this compound in research or industrial applications.

特性

IUPAC Name |

2-propyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-8-6-7(9)4-5-10-8/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLNRKWRYCCJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(CCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300333 | |

| Record name | Tetrahydro-2-propyl-2H-pyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23077-46-5 | |

| Record name | Tetrahydro-2-propyl-2H-pyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23077-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2-propyl-2H-pyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions 2-propyloxan-4-ol as a byproduct in the synthesis of 4-aryltetrahydropyrans using hierarchical Beta zeolites. Why does the formation of this byproduct occur, and how do the catalyst properties influence its production?

A1: The formation of 2-propyloxan-4-ol is promoted by the presence of strong Brønsted acid sites within the hierarchical Beta zeolite catalyst []. While these strong acid sites are beneficial for the desired Prins–Friedel–Crafts reaction, they can also lead to side reactions. Specifically, strong adsorption of bulky, oxygen-containing intermediates or products on these sites favors the formation of 2-propyloxan-4-ol. The hierarchical zeolites with a higher proportion of medium-strength Brønsted acid sites demonstrate a better balance, facilitating the desired reaction pathway while minimizing the production of this byproduct [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。